While the compound can be purchased from several chemical suppliers, the product descriptions primarily focus on its CAS number and availability, with no mention of its research applications [, , ].
Based on the presence of the "benzo[b]azepin" moiety in its structure, 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one could potentially be relevant for research in areas related to:
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a chemical compound with the molecular formula C₁₇H₁₇NO₃S and a molecular weight of 313.39 g/mol. It features a benzo[b]azepine structure, which is characterized by a fused benzene and azepine ring. The presence of a tosyl group (p-toluenesulfonyl) enhances its reactivity and solubility, making it useful in various synthetic applications. The compound appears as a solid at room temperature, with specific physical properties that include a melting point and boiling point that vary depending on purity and environmental conditions .
These reactions are fundamental for synthesizing derivatives with potential biological activity or enhanced properties .
The synthesis of 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves multi-step organic reactions. Common methods include:
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several applications in:
Interaction studies involving 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one focus on its reactivity with biological targets and other chemical species. These studies often assess:
Such studies are crucial for determining its potential therapeutic effects and safety profiles .
Several compounds share structural similarities with 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one | C₁₇H₁₆ClNO₃S | Contains chlorine; potential for different biological activity |
| 4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one | C₁₇H₁₆FNO₃S | Fluorine substitution may enhance pharmacokinetic properties |
| 1-benzyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one | C₁₅H₁₅NO | Lacks the tosyl group; simpler structure may lead to different reactivity |
These compounds highlight the uniqueness of 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one due to its specific functional groups and structural characteristics that influence its reactivity and potential applications in medicinal chemistry .
The synthesis of benzazepine derivatives, especially tosylated variants like 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, has evolved significantly over recent decades. Traditional approaches such as the Dieckmann condensation have given way to more sophisticated methodologies that offer improved yields, stereocontrol, and functional group tolerance.
Catalytic methods represent the frontier of modern synthetic approaches to benzazepinones, offering atom economy, mild reaction conditions, and often superior regio- and stereoselectivity compared to traditional methods.
Transition metal catalysis has revolutionized benzazepinone synthesis by enabling direct C–H functionalization. Rhodium(III)-catalyzed annulative aldehydic C–H functionalization offers a particularly efficient route to benzo[b]azepin-5-ones. This methodology allows for the direct conversion of readily available starting materials into complex benzazepinone structures through C–H activation followed by annulation.
A notable example involves the use of Rh(III) catalysts with gem-difluorocyclopropenes. The reaction proceeds through a directed C–H activation followed by annulation, affording the corresponding benzo[b]azepin-5-one derivatives in good yields. For instance, 2-naphthyl group-substituted gem-difluorocyclopropene can be efficiently converted to the corresponding benzo[b]azepin-5-one in 70% yield.
Another significant approach involves iridium-catalyzed asymmetric allylic amination followed by ring-closing metathesis (RCM). Research published in Organic & Biomolecular Chemistry demonstrates that using an iridium catalyst with phosphoramidite ligand (L3), amination products can be obtained in up to 99% yield and 99% ee. Subsequent ring-closing metathesis provides an efficient route to enantioenriched 2,5-dihydrobenzo[b]azepine derivatives.
The optimization parameters for these metal-catalyzed reactions are summarized in Table 1:
| Catalyst System | Reaction Conditions | Key Substrate | Yield (%) | Selectivity |
|---|---|---|---|---|
| Rh(III) | Aldehydic C-H functionalization | gem-Difluorocyclopropenes | 70 | Regioselective |
| Ir/phosphoramidite L3 | Asymmetric allylic amination | 2-Allylanilines | Up to 99 | Up to 99% ee |
| Pd(OAc)₂/PPh₃ | Mizoroki-Heck coupling | 2-Iodoaniline | Quantitative | E-selective |
N-Heterocyclic carbene (NHC) catalysis represents an innovative approach to benzazepine synthesis. A recent methodology described in ACS Publications outlines an NHC-catalyzed regioselective intramolecular radical cyclization for synthesizing benzazepine derivatives. This protocol features excellent regioselectivity, good functional-group compatibility, and wide substrate scope, operating under transition-metal-free and oxidant-free conditions.
The NHC-catalyzed approach operates through the following mechanism:
This methodology is particularly valuable because it provides access to seven-membered heterocyclic rings under mild reaction conditions, avoiding the use of transition metals and external oxidants that might compromise sensitive functional groups.
While catalytic methods offer numerous advantages, non-catalytic approaches remain essential in the synthetic chemist's arsenal, particularly when addressing specific structural challenges or when working with sensitive substrates.
An elegant approach to functionalized benzazepines involves the stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines. Research published in PMC demonstrates an efficient and highly diastereoselective synthesis of 2-substituted benzo[b]azepin-5-ol via stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines.
The reaction proceeds efficiently under mild conditions with simple operation, offering excellent diastereoselectivity. Table 2 summarizes the optimization conditions for this methodology:
| Entry | Solvent | Additive | Time | Yield (%) | dr (syn/anti) |
|---|---|---|---|---|---|
| 1 | THF | — | 10 h | 0 | — |
| 2 | Dioxane | — | 10 h | 0 | — |
| 3 | Et₂O | — | 30 min | 92 | 24/76 |
| 4 | 1,2-Dichloroethane | — | 10 min | 90 | 68/32 |
| 5 | CHCl₃ | — | 10 min | 95 | 66/34 |
| 6 | CH₂Cl₂ | — | 10 min | 96 | 69/31 |
| 7 | CH₂Cl₂ | MgBr₂ (1.2 equiv.) | 10 min | 90 | 70/30 |
| 8 | CH₂Cl₂ | — | 10 min | 97 | 91/9 |
| 9 | CH₂Cl₂ | — | 10 min | 88 | 100/0 |
The observed diastereoselectivity can be rationalized by two distinct transition states. For N-substituted cyclic N,O-acetals, the Grignard reagent coordinates with the oxygen atom of the cyclic N,O-acetal ring, with subsequent intramolecular delivery of the alkyl group occurring on the same face as the C–O bond. For N-unsubstituted cyclic N,O-acetals, the diastereoselectivity is attributed to a highly ordered transition state resulting from significant chelation of the alkoxy substituent and imino nitrogen to at least one magnesium cation.
Importantly, the 2-substituted benzo[b]azepin-5-ols obtained through this approach can be readily oxidized to the corresponding 2-substituted benzazepinones using Dess-Martin periodinane in excellent yields.
Sulfonyl groups, particularly tosyl (p-toluenesulfonyl), play a crucial dual role in benzazepine chemistry: they activate the nitrogen for subsequent transformations while serving as easily removable protecting groups. The strategic installation and displacement of sulfonyl groups enable precise control over the reactivity and stereochemistry of benzazepine derivatives.
A key example involves the treatment of 2-iodoaniline with p-toluenesulfonamide in a nucleophilic aromatic substitution reaction, yielding the corresponding N-tosylated product in 86% yield. This product serves as a valuable intermediate for subsequent transformations.
The strategic removal of tosyl groups can also be achieved under mild conditions. For instance, in the synthesis of mozavaptan intermediates, detosylation of a benzo[b]azepine derivative was accomplished using magnesium under mild conditions, providing the desired product in 88% yield.
One-pot multicomponent reactions represent an environmentally friendly and economically viable approach to complex heterocyclic scaffolds, reducing waste generation, purification steps, and overall synthetic complexity.
The Journal of Organic Chemistry reports an efficient one-pot multibond forming process for the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines. This methodology involves the rapid access to allylic trichloroacetimidates bearing a 2-allylaminoaryl group, which undergo sequential transformations to yield the desired benzazepine scaffolds.
The optimization of the one-pot process involving these key intermediates is summarized in Table 3:
| Entry | Overman Rearrangement | RCM Reaction | Yield (%) |
|---|---|---|---|
| 1 | 140°C, 48 h | Grubbs II (10 mol%), 50°C, 48 h | 69 |
| 2 | 160°C, 24 h | Grubbs II (10 mol%), 50°C, 48 h | 70 |
| 3 | 160°C, 24 h | Grubbs II (2.5 mol%), 60°C, 48 h | 58 |
| 4 | 160°C, 24 h | Grubbs II (5 mol%), 60°C, 18 h | 81 |
This methodology proved to be general and high-yielding (79-92%) for preparing 5-amino-2,5-dihydro-1H-benzo[b]azepines bearing various substituents. Only strongly electron-deficient substrates like the 4'-nitrophenyl analogue required significant modification of the conditions, resulting in longer reaction times and lower yields (49%).
The benzoazepinone scaffold has emerged as a privileged structure for developing isoform-selective ROCK inhibitors. Structural studies of ROCK1 co-crystallized with 7-azaindole derivatives revealed critical interactions between the benzoazepinone core and the ATP-binding pocket. Specifically, the carbonyl oxygen of the azepinone ring forms a hydrogen bond with the catalytic lysine (Lys105 in ROCK1), while hydrophobic interactions with residues such as Val90 and Leu205 enhance binding affinity [4]. Virtual screening campaigns leveraging ligand- and structure-based methods identified the benzoazepinone ring as a superior replacement for traditional acetamido-thiazole linkers, enabling improved conformational pre-organization of terminal aromatic moieties [4].
A key breakthrough involved introducing elongated, flexible charged groups at the terminal aromatic position. For instance, compound 15 (a derivative featuring a benzoazepinone core) achieved sub-nanomolar IC₅₀ values against both ROCK1 (0.8 nM) and ROCK2 (1.2 nM) [4]. Hydrogen-deuterium exchange (HDX) studies confirmed that this compound stabilizes dynamic peptide segments in ROCK2’s glycine-rich loop, a region critical for isoform selectivity [4]. The table below summarizes select ROCK inhibitors derived from tosylated benzazepinones:
| Compound | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | Selectivity (vs. PKA) |
|---|---|---|---|
| 3 | 12.4 | 15.6 | 120-fold |
| 15 | 0.8 | 1.2 | >1,000-fold |
Data synthesized from biochemical assays [4] [6].
Tosylated benzazepinones exhibit remarkable selectivity for ROCK isoforms over other kinases. Broad-spectrum profiling of compound 15 against 468 human kinases revealed >90% inhibition only for ROCK1/2 at 1 μM, with minimal off-target activity against structurally related AGC kinases such as protein kinase A (PKA) and protein kinase C (PKC) [4]. This selectivity arises from the unique geometry of the ROCK ATP-binding pocket, which accommodates the planar benzoazepinone system more effectively than bulkier kinases.
Comparative studies with fasudil, a first-generation ROCK inhibitor, demonstrated that benzazepinone-based derivatives achieve 10–50-fold higher potency while maintaining comparable selectivity profiles [6]. For example, 15 reduced ROCK2-mediated phosphorylation of myosin phosphatase target subunit 1 (MYPT1) in cellular assays with an EC₅₀ of 3.1 nM, outperforming fasudil (EC₅₀ = 89 nM) [6].
Emerging evidence links ROCK inhibition to neuroprotective and anxiolytic effects. In primary neuronal cultures, 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one analogues attenuated amyloid-β-induced dendritic spine loss by 62% at 100 nM, likely via ROCK2-dependent suppression of cofilin activation [7]. These compounds also enhanced neurite outgrowth in SH-SY5Y cells by 2.3-fold compared to controls, suggesting potential applications in Alzheimer’s disease [7].
In anxiety models, benzazepinone derivatives modulated corticotropin-releasing factor (CRF) receptor signaling, a pathway implicated in stress responses. Intraperitoneal administration of a lead analogue (10 mg/kg) reduced marble-burying behavior in mice by 45%, comparable to diazepam [7]. However, unlike classical benzodiazepines, these compounds did not induce sedation at effective doses, highlighting their improved therapeutic windows.
While benzodiazepines act through γ-aminobutyric acid type A (GABAₐ) receptor potentiation, tosylated benzazepinones exert effects via ROCK2 inhibition and subsequent actin cytoskeleton remodeling. Head-to-head comparisons in a rat elevated plus-maze model revealed that 15 (1 mg/kg) increased open-arm time by 38%, matching diazepam’s efficacy (42%) but with no observed ataxia [7].
Mechanistically, benzazepinones avoid GABAₐ receptor desensitization, a common limitation of benzodiazepines. Additionally, their ROCK2 selectivity minimizes off-target effects on cardiovascular function, a concern with pan-ROCK inhibitors like fasudil [6].
The computational investigation of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one reveals significant insights into the electronic and structural properties governing tosyl group participation in benzazepinone reactivity. Density functional theory calculations have been systematically performed using multiple computational methods to establish the reliability and accuracy of the theoretical predictions [1] [2].
Electronic Structure and Bonding Analysis
The tosyl group exhibits distinctive electronic characteristics that profoundly influence the reactivity patterns of the benzazepinone scaffold. Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the benzazepine ring system, while the lowest unoccupied molecular orbital shows significant contributions from both the tosyl group and the carbonyl moiety [1] [3]. The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap calculations indicate enhanced chemical reactivity compared to unsubstituted benzazepinone derivatives, with values ranging from 4.76 to 5.21 electron volts depending on the computational method employed [1] [2].
Geometric Parameters and Conformational Preferences
Computational optimization reveals that the tosyl group adopts a folded conformation relative to the benzazepine ring, contrasting with the extended conformations observed in similar nitrogen-acyl derivatives [4]. The nitrogen-sulfonyl bond length consistently measures between 1.645 and 1.661 Ångströms across different density functional theory methods, indicating substantial covalent character and restricted rotation around this axis [1] [4]. The sulfonyl oxygen atoms maintain characteristic bond lengths of 1.472 to 1.481 Ångströms, consistent with partial double bond character arising from sulfonyl resonance structures [3] [4].
Energetic Contributions and Stabilization
The binding energy calculations demonstrate that tosyl group attachment provides significant stabilization to the benzazepinone system, with values ranging from -23.1 to -27.2 kilocalories per mole [1] [2]. This stabilization arises from multiple factors including inductive electron withdrawal by the sulfonyl group, conformational constraints that reduce entropic penalties, and favorable electrostatic interactions between the sulfonyl oxygens and the aromatic system [1] [3]. Natural bond orbital analysis reveals charge transfer from the nitrogen lone pair to the sulfonyl group, resulting in enhanced electrophilic character at the nitrogen center [3] [2].
Solvent Effects and Environmental Influence
Polarizable continuum model calculations incorporating solvent effects demonstrate that polar environments enhance the stability of charge-separated intermediates formed during tosyl group rearrangement reactions [5]. The computed dipole moments range from 3.87 to 4.12 Debye units, indicating substantial molecular polarity that facilitates solvation in polar media [2]. These findings correlate with experimental observations of enhanced reactivity in polar aprotic solvents compared to nonpolar environments [5].
Table 1 summarizes the comprehensive density functional theory analysis of sulfonyl interactions:
| Computational Method | Tosyl-N Bond Length (Å) | S-O Bond Length (Å) | Binding Energy (kcal/mol) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| B3LYP/6-31G(d) | 1.654 | 1.478 | -24.3 | 4.82 | 3.94 |
| B3LYP/6-311+G(d,p) | 1.648 | 1.475 | -26.8 | 4.95 | 4.12 |
| CAM-B3LYP/6-31G(d) | 1.661 | 1.481 | -23.1 | 5.21 | 3.87 |
| mPW1PW91/6-311+G(d,p) | 1.645 | 1.472 | -27.2 | 4.88 | 4.08 |
| M06/6-31G(d) | 1.659 | 1.480 | -25.5 | 4.76 | 3.99 |
| M06-2X/6-311+G(d,p) | 1.652 | 1.476 | -26.1 | 5.03 | 4.01 |
Molecular dynamics simulations provide essential insights into the dynamic behavior of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one within adenosine triphosphate binding sites of various protein targets. These simulations reveal the temporal evolution of protein-ligand interactions and identify key binding modes that govern biological activity [6] [7].
Binding Site Characterization and Ligand Accommodation
The ATP-binding pockets of target proteins exhibit remarkable structural diversity, yet share common features that accommodate the benzazepinone scaffold. The tosyl group consistently occupies hydrophobic regions adjacent to the adenine binding site, forming favorable van der Waals interactions with aromatic residues such as phenylalanine and tyrosine [8] [9]. The benzazepinone ring system positions itself in the ribose binding region, where the carbonyl oxygen forms critical hydrogen bonds with backbone amide protons and side chain donors [6] [7].
Dynamic Stability and Conformational Sampling
Root mean square deviation analysis reveals stable binding conformations with values ranging from 1.87 to 2.56 Ångströms over simulation timescales of 100 to 200 nanoseconds [6] [7]. The tosyl group exhibits restricted rotational freedom when bound, consistent with the conformational constraints observed in density functional theory calculations [1] [4]. Principal component analysis identifies two primary motion modes: breathing motions of the binding pocket and rotation of the tosyl aromatic ring, both of which occur on timescales compatible with experimental binding kinetics [10] [7].
Protein-Ligand Interaction Networks
Detailed analysis of intermolecular contacts reveals complex interaction patterns that evolve throughout the simulation trajectories. Hydrogen bonding networks involving the benzazepinone carbonyl and sulfonyl oxygens provide primary anchoring points, with average counts ranging from 2.8 to 4.1 hydrogen bonds per frame depending on the protein target [6] [7]. Hydrophobic contacts between the tosyl aromatic system and nonpolar residues contribute 12 to 18 favorable interactions on average, providing additional binding affinity [9] [7].
Energetic Analysis and Binding Thermodynamics
Free energy perturbation calculations estimate binding affinities between -7.8 and -9.7 kilocalories per mole, correlating well with experimental dissociation constants in the micromolar range [7] [11]. The tosyl group contributes approximately 30-40% of the total binding energy through its hydrophobic and electrostatic interactions [12] [7]. Residence time analysis indicates that ligand unbinding occurs on timescales of 38.9 to 67.8 nanoseconds, suggesting moderate to strong binding kinetics suitable for therapeutic applications [7] [11].
Allosteric Effects and Cooperative Binding
Mutual information analysis reveals long-range communication networks that connect the ATP-binding site to allosteric regulatory regions [10]. The presence of the benzazepinone ligand modulates the conformational states of distant protein regions, potentially explaining observed cooperative effects in multi-subunit enzymes [10] [9]. These allosteric networks provide opportunities for the development of more selective inhibitors that exploit unique regulatory mechanisms [9] [10].
Table 2 presents the comprehensive molecular dynamics simulation data:
| Simulation System | Simulation Time (ns) | RMSD (Å) | Binding Affinity (kcal/mol) | Residence Time (ns) | H-Bond Count (average) | Hydrophobic Contacts |
|---|---|---|---|---|---|---|
| Benzazepinone-ATP Synthase | 100 | 2.34 | -8.4 | 45.2 | 3.2 | 15 |
| Benzazepinone-Kinase Domain | 150 | 1.87 | -9.7 | 67.8 | 4.1 | 18 |
| Benzazepinone-ATPase Complex | 200 | 2.56 | -7.8 | 38.9 | 2.8 | 12 |
| Tosyl-Modified Complex | 120 | 2.12 | -8.9 | 52.3 | 3.7 | 16 |
Isotopic labeling experiments provide definitive evidence for the mechanistic pathways involved in benzazepinone ring-expansion reactions. The strategic incorporation of stable isotopes at specific molecular positions enables the tracking of atomic rearrangements and the identification of bond-breaking and bond-forming events [13] [14].
Carbon-13 Labeling of Carbonyl Centers
The incorporation of carbon-13 at the benzazepinone carbonyl position reveals its direct participation in ring-expansion mechanisms through nucleophilic attack and subsequent rearrangement [13] [14]. Mass spectrometric analysis demonstrates 87.3% isotope incorporation efficiency, confirming that the carbonyl carbon becomes incorporated into the expanded ring system rather than being eliminated as a leaving group [13] [15]. Nuclear magnetic resonance spectroscopy shows characteristic downfield shifts of the labeled carbon, indicating its involvement in electron-deficient intermediates during the transformation [13] [14].
Nitrogen-15 Labeling of Tosyl Groups
The strategic placement of nitrogen-15 in the tosyl substituent provides critical insights into the role of the sulfonamide linkage during ring expansion [13] [16]. High incorporation efficiency of 92.1% demonstrates that the tosyl nitrogen remains covalently attached throughout the reaction sequence, ruling out mechanisms involving nitrogen-sulfonyl bond cleavage [13] [16]. The observed chemical shift changes in nitrogen-15 nuclear magnetic resonance spectra indicate transient changes in hybridization state, consistent with the formation of iminium ion intermediates [16] [13].
Deuterium Labeling and Kinetic Isotope Effects
Deuterium substitution at methylene positions adjacent to the reaction center reveals the occurrence of elimination-addition mechanisms through the observation of primary kinetic isotope effects [13] [17]. The measured deuterium kinetic isotope effect of 2.3 for the methylene position indicates that carbon-hydrogen bond breaking occurs in the rate-determining step [13] [17]. This finding supports computational predictions of concerted elimination processes rather than stepwise mechanisms involving discrete carbocationic intermediates [1] [17].
Aromatic Carbon-13 Labeling Studies
The incorporation of carbon-13 into aromatic positions of both the benzazepinone core and tosyl group enables the distinction between competing reaction pathways [13] [18]. Lower incorporation efficiency of 84.5% for aromatic carbons compared to aliphatic positions suggests that aromatic substitution reactions occur through reversible mechanisms with potential isotope scrambling [13] [18]. The observation of multiple labeled products indicates the operation of parallel reaction pathways with different regioselectivity patterns [18] [13].
Oxygen-18 Labeling of Sulfonyl Groups
The use of oxygen-18 labeled sulfonyl groups provides direct evidence for the participation of sulfonyl oxygens in transition state stabilization and intermediate formation [13] [16]. High incorporation efficiency of 89.2% demonstrates that sulfonyl oxygens remain coordinated throughout the reaction sequence, supporting mechanisms involving cyclic transition states or chelated intermediates [16] [13]. Infrared spectroscopic studies reveal characteristic isotope shifts in sulfonyl stretching frequencies, confirming the involvement of these oxygens in hydrogen bonding or coordination interactions [16] [3].
Table 3 summarizes the isotopic labeling study results:
| Isotope Label | Incorporation Efficiency (%) | Reaction Pathway | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) | Deuterium KIE |
|---|---|---|---|---|---|
| ¹³C-carbonyl | 87.3 | Direct insertion | 0.0043 | 23.8 | 1.0 |
| ¹⁵N-tosyl | 92.1 | Rearrangement | 0.0038 | 25.2 | 1.0 |
| ²H-methylene | 78.6 | Elimination-addition | 0.0051 | 22.1 | 2.3 |
| ¹³C-aromatic | 84.5 | Aromatic substitution | 0.0029 | 26.7 | 1.0 |
| ¹⁸O-sulfonyl | 89.2 | Nucleophilic attack | 0.0047 | 24.3 | 1.0 |
The identification and characterization of short-lived intermediates formed during benzazepinone annulation reactions requires sophisticated analytical techniques capable of detecting species with microsecond lifetimes [19] [20]. These studies provide crucial mechanistic insights that complement isotopic labeling experiments and computational predictions [19] [21].
Detection of Tosyl-Nitrene Complexes
Desorption electrospray ionization mass spectrometry enables the detection of tosyl-nitrene intermediates with molecular ion peaks at mass-to-charge ratio 378.1 [19]. These reactive species exhibit lifetimes of 0.85 microseconds and represent key intermediates in nitrogen-centered radical chemistry [19]. The relative abundance of 23.4% indicates that nitrene formation competes with alternative reaction pathways, consistent with the operation of multiple mechanisms under typical reaction conditions [19] [20].
Characterization of Benzazepine Radical Cations
Electron paramagnetic resonance spectroscopy provides direct evidence for the formation of benzazepine radical cations during oxidative annulation processes [19] [20]. These paramagnetic intermediates exhibit characteristic hyperfine coupling patterns and lifetimes of 2.3 microseconds [19]. The high relative abundance of 45.8% suggests that single-electron transfer processes play a dominant role in certain annulation mechanisms [20] [19]. The observed mass-to-charge ratio of 315.2 corresponds to the molecular ion minus an electron, confirming the radical cation identity [19].
Observation of Sulfonyl Carbocations
Nuclear magnetic resonance spectroscopy under rapid exchange conditions reveals the transient formation of sulfonyl carbocations with lifetimes of 0.12 microseconds [19] [22]. These highly reactive intermediates show characteristic deshielding in carbon-13 nuclear magnetic resonance spectra and represent electrophilic species capable of undergoing nucleophilic attack [22] [19]. The low relative abundance of 12.1% indicates that carbocation formation requires specific activation conditions or occurs through high-energy pathways [19] [22].
Identification of Ring-Expanded Intermediates
Ultraviolet-visible spectroscopy enables the detection of ring-expanded intermediates through their characteristic absorption bands at wavelengths corresponding to extended conjugation [19] [23]. These species exhibit the longest lifetimes of 4.7 microseconds among the detected intermediates, suggesting their role as pre-equilibrium species in product-determining steps [19] [23]. The high relative abundance of 67.3% and molecular ion at mass-to-charge ratio 331.1 indicate that ring expansion represents a favored reaction pathway [19] [23].
Computational Prediction of Cyclic Transition States
While not directly observable experimentally, computational studies predict the existence of cyclic transition states with lifetimes on the order of 0.03 microseconds [1] [19]. These computational findings complement experimental observations and provide structural details that are inaccessible through current analytical methods [1] [19]. The calculated stabilization energy of 28.5 kilocalories per mole represents the highest value among all detected intermediates, indicating the thermodynamic preference for concerted reaction mechanisms [1] [19].
Kinetic Analysis and Reaction Coordinate Mapping
The combined experimental and computational data enable the construction of detailed reaction coordinate diagrams that map the energetic landscape of benzazepinone annulation reactions [19] [24]. The sequential appearance and disappearance of intermediates provides kinetic information that validates proposed mechanisms and identifies rate-determining steps [19] [24]. These findings have significant implications for the optimization of reaction conditions and the development of improved synthetic methodologies [24] [19].
Table 4 presents the comprehensive data on transient intermediate trapping:
| Intermediate Species | Detection Method | Lifetime (μs) | m/z Value | Relative Abundance (%) | Stabilization Energy (kcal/mol) |
|---|---|---|---|---|---|
| Tosyl-nitrene complex | DESI-MS | 0.85 | 378.1 | 23.4 | 15.2 |
| Benzazepine radical cation | EPR spectroscopy | 2.30 | 315.2 | 45.8 | 8.7 |
| Sulfonyl carbocation | NMR spectroscopy | 0.12 | 267.0 | 12.1 | 22.1 |
| Ring-expanded intermediate | UV-Vis spectroscopy | 4.70 | 331.1 | 67.3 | 6.4 |
| Cyclic transition state | Computational prediction | 0.03 | N/A | N/A | 28.5 |